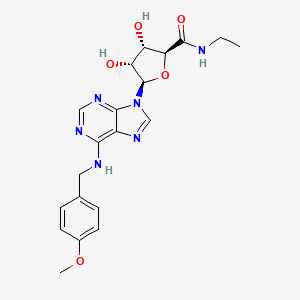

Mpc-meca

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N6O5 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-N-ethyl-3,4-dihydroxy-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-2-carboxamide |

InChI |

InChI=1S/C20H24N6O5/c1-3-21-19(29)16-14(27)15(28)20(31-16)26-10-25-13-17(23-9-24-18(13)26)22-8-11-4-6-12(30-2)7-5-11/h4-7,9-10,14-16,20,27-28H,3,8H2,1-2H3,(H,21,29)(H,22,23,24)/t14-,15+,16-,20+/m0/s1 |

InChI Key |

BNXGNSTUSRFBCI-KSVNGYGVSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MecA-Mediated Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular underpinnings of MecA-mediated resistance in Staphylococcus aureus, a critical mechanism conferring resistance to the majority of β-lactam antibiotics. This document provides a detailed overview of the key molecular players, their regulation, and the genetic context of this resistance determinant. Furthermore, it outlines key experimental protocols for the identification and characterization of MecA-mediated resistance and presents quantitative data in a structured format to facilitate comparative analysis.

The Central Role of Penicillin-Binding Protein 2a (PBP2a)

The cornerstone of MecA-mediated resistance is the acquisition and expression of the mecA gene. This gene encodes a unique penicillin-binding protein, PBP2a, which is a transpeptidase.[1] In susceptible S. aureus strains (MSSA), β-lactam antibiotics exert their bactericidal effect by binding to and inactivating native PBPs, thereby inhibiting the cross-linking of peptidoglycan chains essential for bacterial cell wall integrity.[2] However, PBP2a possesses a low affinity for β-lactam antibiotics, allowing it to continue synthesizing the cell wall even in the presence of these drugs.[3][4] This functional bypass renders the bacterium resistant to methicillin and other β-lactam antibiotics.[1]

The low affinity of PBP2a for β-lactams is attributed to its closed active site, which sterically hinders the access of these antibiotics.[5] For PBP2a to perform its transpeptidase function, it must undergo a conformational change to open its active site, a process that is allosterically regulated.

Allosteric Regulation of PBP2a Activity

The catalytic activity of PBP2a is controlled by an allosteric site located approximately 60 Å from the active site. The binding of peptidoglycan fragments to this allosteric site induces a conformational change that opens the active site, allowing for substrate binding and transpeptidation to occur. This allosteric regulation is a critical aspect of PBP2a function and presents a potential target for novel therapeutic interventions.

The Genetic Basis: Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[6] SCCmec is a genomic island that integrates into the S. aureus chromosome at a specific site.[6] Besides the mecA gene, SCCmec elements also carry the ccr (cassette chromosome recombinase) genes, which mediate the integration and excision of the element, enabling its horizontal transfer between staphylococcal species.[6]

There are several types of SCCmec elements, classified based on the combination of the mec gene complex and the ccr gene complex. These different SCCmec types can also carry additional resistance genes, contributing to the multi-drug resistant phenotype often observed in MRSA.

Regulation of mecA Expression: The MecI-MecR1 and BlaI-BlaR1 Systems

The expression of mecA is tightly regulated by a two-component signal transduction system encoded by genes located upstream of mecA: mecR1 and mecI.[7]

-

MecR1 is a transmembrane sensor-transducer protein.

-

MecI is a transcriptional repressor.

In the absence of a β-lactam antibiotic, the MecI repressor binds as a dimer to the operator region of the mecA promoter, preventing the transcription of mecA.[8][9] The MecI binding site is a palindromic sequence, 5'-TACA-[AT]-N-TGTA-3'.[8] Upon exposure to a β-lactam antibiotic, the antibiotic binds to the extracellular sensor domain of MecR1. This binding event triggers a series of conformational changes, leading to the activation of a zinc-dependent protease domain on the cytoplasmic side of MecR1.[10] The activated MecR1 then cleaves the MecI repressor, causing it to dissociate from the mecA operator and allowing for the transcription of mecA and subsequent production of PBP2a.[7][10]

A homologous regulatory system, the BlaR1-BlaI system, which controls the expression of β-lactamase (blaZ), can also influence mecA expression.[2] The BlaI repressor can bind to the mecA operator and repress its transcription.[11] There is evidence of crosstalk between these two regulatory systems, with the potential for the formation of MecI-BlaI heterodimers.[12]

Below is a diagram illustrating the signaling pathway for mecA induction.

Caption: MecA signaling pathway in the presence of β-lactam antibiotics.

Quantitative Data Summary

The following tables summarize key quantitative data related to MecA-mediated resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Oxacillin and Cefoxitin for S. aureus

| Antibiotic | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Oxacillin | MSSA | ≤ 0.25 - 1 | - | - |

| Oxacillin | MRSA | 4 - >512 | 8 | 16 |

| Cefoxitin | MSSA | - | 2 | - |

| Cefoxitin | MRSA | - | 32 | - |

Data compiled from multiple sources.[13][14][15][16] Note that MIC values can vary between studies and strains.

Table 2: Binding Affinity of β-Lactams to PBPs

| β-Lactam | PBP Target | IC50 (µg/mL) |

| Ceftaroline | PBP2a | 0.01 |

| Oxacillin | PBP2a | 340 |

| Cefoxitin | PBP2a | 245 |

IC50 (half-maximal inhibitory concentration) values indicate the concentration of antibiotic required to inhibit 50% of the PBP activity.[17][18] A lower IC50 indicates a higher binding affinity.

Table 3: Induction of mecA Gene Expression

| Inducer (β-Lactam) | Fold Increase in mecA Expression |

| Oxacillin | 8 to 100-fold |

| Ceftobiprole | 3 to 65-fold |

The fold increase in mecA expression is relative to uninduced conditions and can vary significantly between strains.[19][20]

Experimental Protocols

Detailed methodologies for key experiments used to identify and characterize MecA-mediated resistance are provided below.

Broth Microdilution for Oxacillin MIC Determination

This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][21][22]

-

Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of oxacillin in CAMHB in a 96-well microtiter plate. The concentration range should typically span from 0.125 to 256 µg/mL.[14]

-

Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate: Incubate the plate at 35°C for 16-20 hours.

-

Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

PCR for mecA Gene Detection

This protocol is a general guideline for the detection of the mecA gene.[1][23][24][25][26]

-

DNA Extraction: Extract genomic DNA from a pure culture of S. aureus. This can be achieved using commercial kits or a simple lysis procedure (e.g., boiling).

-

PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the mecA gene.

-

PCR Amplification:

-

Add the extracted DNA to the PCR master mix.

-

Perform PCR amplification using a thermal cycler with the following general parameters:

-

Initial denaturation: 94-95°C for 3-5 minutes.

-

30-35 cycles of:

-

Denaturation: 94-95°C for 30-60 seconds.

-

Annealing: 50-55°C for 30-60 seconds.

-

Extension: 72°C for 60-90 seconds.

-

-

Final extension: 72°C for 5-10 minutes.

-

-

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size for the mecA amplicon indicates a positive result.

PBP2a Latex Agglutination Test

This rapid test detects the presence of PBP2a protein.[27][28][29]

-

Bacterial Lysate Preparation:

-

Suspend a loopful of bacterial colonies in an extraction reagent.

-

Heat the suspension to lyse the cells and release the proteins.

-

Centrifuge the lysate to pellet the cell debris.

-

-

Agglutination Reaction:

-

Place a drop of the latex reagent (latex particles coated with anti-PBP2a monoclonal antibodies) onto a test card.

-

Add a drop of the bacterial lysate supernatant to the latex reagent.

-

Mix and rock the card for up to 3 minutes.

-

-

Interpretation:

-

Positive: Visible agglutination (clumping) of the latex particles.

-

Negative: No agglutination.

-

A control latex (without anti-PBP2a antibodies) should be run in parallel to rule out non-specific agglutination.

-

Western Blot for PBP2a Detection

This method provides a more definitive confirmation of PBP2a expression.[6][30][31]

-

Protein Extraction: Prepare a cell membrane protein extract from an MRSA culture.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PBP2a.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce a signal that can be detected on X-ray film or with a digital imager. The presence of a band at the correct molecular weight for PBP2a indicates a positive result.

Experimental Workflow for MRSA Identification

The following diagram outlines a typical workflow for the identification of MecA-mediated resistance in a clinical S. aureus isolate.

Caption: Experimental workflow for identifying MecA-mediated resistance.

Conclusion

MecA-mediated resistance is a complex and highly effective mechanism that has rendered many β-lactam antibiotics obsolete for the treatment of S. aureus infections. A thorough understanding of the molecular players, their regulation, and the genetic context of this resistance is paramount for the development of novel therapeutic strategies to combat MRSA. This guide provides a comprehensive overview of the core mechanism, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in antimicrobial resistance research and drug development.

References

- 1. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. uniprot.org [uniprot.org]

- 9. Structure of the MecI repressor from Staphylococcus aureus in complex with the cognate DNA operator of mec - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA - Indian J Microbiol Res [ijmronline.org]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The mecA Homolog mecC Confers Resistance against β-Lactams in Staphylococcus aureus Irrespective of the Genetic Strain Background - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 22. media.beckmancoulter.com [media.beckmancoulter.com]

- 23. food.dtu.dk [food.dtu.dk]

- 24. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]

- 25. researchgate.net [researchgate.net]

- 26. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Latex slide agglutination test for detec- tion of penicillin-binding protein (PBP2a) [bio-protocol.org]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. Decoding MRSA: Monoclonal Antibody Innovation Targeting PBP2a and PBP2b - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

The Role of MecA in Staphylococcus aureus Beta-Lactam Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-lactam antibiotics have long been a cornerstone in the treatment of bacterial infections. However, the emergence and spread of resistance, particularly in Staphylococcus aureus, poses a significant global health threat. The primary mechanism of broad-spectrum beta-lactam resistance in S. aureus is mediated by the mecA gene. This technical guide provides an in-depth exploration of the pivotal role of mecA and its protein product, Penicillin-Binding Protein 2a (PBP2a), in conferring resistance to this critical class of antibiotics. We will delve into the molecular mechanisms, genetic regulation, and key experimental methodologies used to study and detect this resistance, offering a comprehensive resource for researchers and professionals in the field of infectious diseases and drug development.

The Molecular Basis of MecA-Mediated Resistance

The fundamental mechanism of action for beta-lactam antibiotics involves the acylation and subsequent inactivation of native penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial lysis and death.

Staphylococcus aureus acquires resistance to beta-lactam antibiotics primarily through a "target bypass" mechanism.[1] This is facilitated by the acquisition of the mecA gene, which is not present in methicillin-susceptible S. aureus (MSSA).[2] The mecA gene encodes a unique 78 kDa penicillin-binding protein, PBP2a.[3][4]

The Function of Penicillin-Binding Protein 2a (PBP2a)

PBP2a is a transpeptidase that exhibits a very low affinity for almost all beta-lactam antibiotics.[3][5] This reduced affinity prevents the antibiotics from effectively binding to and inhibiting the enzyme.[6] In the presence of beta-lactam antibiotics that inactivate the native PBPs, PBP2a takes over the essential transpeptidation function, specifically the cross-linking of peptidoglycan strands, which is a critical step in cell wall synthesis.[1][5] This allows the bacterium to continue to build and maintain its cell wall, rendering it resistant to the effects of the antibiotic.[2][6]

It is important to note that PBP2a works in cooperation with other native PBPs, particularly PBP2, for full expression of resistance. While PBP2a provides the crucial transpeptidase activity in the presence of beta-lactams, it relies on the transglycosylase activity of PBP2 for the synthesis of the linear glycan chains of the peptidoglycan.[7][8]

The Genetic Context: Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[2][9] SCCmec is a genomic island that integrates into the S. aureus chromosome at a specific site.[2] This element is transferred between staphylococcal species via horizontal gene transfer, facilitating the spread of methicillin resistance.[2][10]

SCCmec elements are characterized by the presence of the mec gene complex, which includes mecA and its regulatory genes, and the ccr gene complex, which encodes for cassette chromosome recombinases responsible for the integration and excision of the element.[2][11] There are several distinct types of SCCmec elements (currently classified into types I-XIV), which vary in size and genetic content.[2][9] Some SCCmec types are associated with healthcare-associated MRSA (HA-MRSA), while others are more commonly found in community-associated MRSA (CA-MRSA).[2]

Regulation of mecA Expression

The expression of the mecA gene is tightly regulated, ensuring that PBP2a is produced primarily in the presence of beta-lactam antibiotics, thus conserving cellular resources. The primary regulatory system consists of two genes located within the SCCmec element: mecI and mecR1.[2]

-

mecI : This gene encodes the MecI repressor protein, which binds to the promoter region of the mecA gene, preventing its transcription.[2]

-

mecR1 : This gene encodes a transmembrane sensor-transducer protein, MecR1.[2]

In the absence of a beta-lactam antibiotic, MecI is bound to the mecA promoter, and transcription is repressed. When a beta-lactam antibiotic is present, it is sensed by MecR1. This triggers a signal transduction cascade that ultimately leads to the cleavage and inactivation of the MecI repressor.[2] With MecI no longer bound to the promoter, transcription of the mecA gene is initiated, leading to the production of PBP2a.[2]

Interestingly, the regulatory system for beta-lactamase production, encoded by the blaZ gene and regulated by blaI and blaR1, can also influence mecA expression. BlaI is homologous to MecI and can also bind to the mecA operator to repress its transcription.[2]

Figure 1. Simplified signaling pathway of MecA regulation in the presence of a beta-lactam antibiotic.

Quantitative Data on Beta-Lactam Resistance

The presence of the mecA gene significantly impacts the minimum inhibitory concentrations (MICs) of beta-lactam antibiotics for S. aureus. The following tables summarize typical MIC ranges for oxacillin and cefoxitin, two beta-lactams commonly used for susceptibility testing.

| Antibiotic | Strain Type | Typical MIC Range (µg/mL) | Interpretation (CLSI) | References |

| Oxacillin | mecA-negative (MSSA) | ≤ 2 | Susceptible | |

| Oxacillin | mecA-positive (MRSA) | ≥ 4 | Resistant | |

| Cefoxitin | mecA-negative (MSSA) | ≤ 4 | Susceptible | [2][10][11] |

| Cefoxitin | mecA-positive (MRSA) | ≥ 8 | Resistant | [2][10][11] |

Table 1. Typical Minimum Inhibitory Concentration (MIC) Ranges for Oxacillin and Cefoxitin against S. aureus.

| Region/Study | Number of Isolates | Prevalence of mecA | References |

| Central India | 40 MRSA isolates | 90% | [1] |

| Punjab, Pakistan | 63 MRSA isolates | 96.8% (mecA or mecC) | [5] |

| Benin City, Nigeria | 91 Staphylococcus spp. | 38.0% in S. aureus | |

| Tehran, Iran | 126 S. aureus isolates | 69% | |

| Khartoum, Sudan | 50 S. aureus isolates | 42% | [6] |

Table 2. Prevalence of the mecA Gene in S. aureus Clinical Isolates from Various Studies.

Experimental Protocols

Accurate and rapid detection of mecA-mediated resistance is crucial for appropriate patient management and infection control. The following sections detail the methodologies for key experiments.

Polymerase Chain Reaction (PCR) for mecA Gene Detection

PCR is considered the "gold standard" for the detection of the mecA gene due to its high sensitivity and specificity.

Objective: To amplify a specific region of the mecA gene to confirm its presence in a bacterial isolate.

Principle: DNA is extracted from the bacterial isolate and subjected to PCR using primers that specifically bind to and amplify a known sequence within the mecA gene. The resulting PCR product is then visualized by gel electrophoresis.

Validated Primer Sequences:

| Primer Name | Sequence (5' to 3') | Amplicon Size (bp) | Reference |

| mecA P1 | GTA GAA ATG ACT GAA CGT CCG ATA A | 533 | [1] |

| mecA P2 | CCA ATT CCA CAT TGT TTC GGT CTA A | 533 | [1] |

| mecA-F | AAA ATC GAT GGT AAA GGT TGG C | 310 | |

| mecA-R | AGT TCT GCA GTA CCG GAT TTG C | 310 |

Protocol:

-

DNA Extraction:

-

Isolate bacterial DNA from a pure culture of S. aureus using a commercial DNA extraction kit or a standard phenol-chloroform method.

-

Quantify the extracted DNA and assess its purity using a spectrophotometer.

-

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and MgCl₂.

-

Add the forward and reverse primers (e.g., mecA P1 and mecA P2) to the master mix.

-

Add the template DNA to the PCR tubes.

-

Include positive (mecA-positive S. aureus) and negative (nuclease-free water) controls.

-

Perform PCR using the following cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30 cycles of:

-

Denaturation: 94°C for 1 minute

-

Annealing: 55°C for 1 minute

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

-

Gel Electrophoresis:

-

Prepare a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Load the PCR products and a DNA ladder into the wells of the gel.

-

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size (e.g., 533 bp) in the test sample indicates the presence of the mecA gene.

-

Figure 2. Experimental workflow for the detection of the mecA gene by PCR.

PBP2a Latex Agglutination Test

This is a rapid and simple immunological method for the detection of the PBP2a protein.

Objective: To detect the presence of PBP2a in a bacterial isolate.

Principle: Latex particles are coated with monoclonal antibodies specific to PBP2a. When a bacterial extract containing PBP2a is mixed with the latex reagent, the antibodies bind to the PBP2a, causing the latex particles to agglutinate (clump together), which is visible to the naked eye.[3]

Protocol (based on a typical commercial kit):

-

Bacterial Lysate Preparation:

-

Suspend a few colonies of the S. aureus isolate in an extraction reagent provided with the kit.

-

Heat the suspension to lyse the bacterial cells and release the proteins.

-

Centrifuge the lysate to pellet the cell debris. The supernatant contains the PBP2a protein.

-

-

Agglutination Reaction:

-

Place a drop of the test latex reagent onto a reaction card.

-

Add a drop of the prepared bacterial supernatant to the latex.

-

Mix the supernatant and the latex with a mixing stick.

-

Rock the card gently for a specified time (e.g., 3 minutes) and observe for agglutination.

-

A control latex (without anti-PBP2a antibodies) should be run in parallel to rule out non-specific agglutination.

-

-

Interpretation:

-

Positive: Visible agglutination in the test circle and no agglutination in the control circle.

-

Negative: No agglutination in either the test or control circles.

-

Invalid: Agglutination in the control circle.

-

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the MIC of an antimicrobial agent that inhibits the visible growth of a bacterium.

Objective: To determine the susceptibility of a S. aureus isolate to beta-lactam antibiotics.

Principle: The isolate is exposed to serial dilutions of an antibiotic, and the lowest concentration that prevents visible growth is determined. This can be done using broth microdilution, agar dilution, or gradient diffusion methods. For routine diagnostics, disk diffusion is also commonly used.

The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for AST. For the detection of methicillin resistance in S. aureus, cefoxitin is the preferred agent for disk diffusion and broth microdilution testing as it is a better inducer of mecA expression.[11]

-

Broth Microdilution:

-

Prepare a standardized inoculum of the S. aureus isolate.

-

Inoculate a microtiter plate containing serial dilutions of cefoxitin in cation-adjusted Mueller-Hinton broth.

-

Incubate the plate at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of cefoxitin that completely inhibits visible growth.

-

-

Disk Diffusion:

-

Prepare a standardized inoculum of the S. aureus isolate and swab it evenly onto a Mueller-Hinton agar plate.

-

Apply a cefoxitin disk (30 µg) to the surface of the agar.

-

Incubate the plate at 35°C for 16-18 hours.

-

Measure the diameter of the zone of inhibition around the disk and interpret the result as susceptible or resistant based on CLSI breakpoints.

-

Conclusion and Future Perspectives

The mecA gene and its product, PBP2a, remain the cornerstone of beta-lactam resistance in Staphylococcus aureus. A thorough understanding of the molecular mechanisms, genetic regulation, and methods for detection of mecA is paramount for effective clinical management of MRSA infections and for the development of novel therapeutic strategies. The continued evolution of MRSA, including the emergence of new SCCmec types and the potential for non-mecA-mediated resistance, underscores the need for ongoing surveillance and research. Future efforts in drug development may focus on inhibitors of PBP2a, agents that interfere with the mecA regulatory pathway, or combination therapies that can restore the efficacy of existing beta-lactam antibiotics. The methodologies outlined in this guide provide the fundamental tools for researchers and scientists to contribute to these critical endeavors.

References

- 1. thaiscience.info [thaiscience.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Novel Assay for Detection of Methicillin-Resistant Staphylococcus aureus Directly From Clinical Samples [frontiersin.org]

- 6. Evaluation of different primers for detecting mecA gene by PCR in comparison with phenotypic methods for discrimination of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotyping of Methicillin-Resistant Staphylococcus aureus Strains from Two Hospitals in Bangalore, South India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Methicillin-Resistant Staphylococcus aureus by a Duplex Droplet Digital PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primerdesign.co.uk [primerdesign.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Accuracy of PCR universal primer for methicillin-resistant Staphylococcus and comparison of different phenotypic screening assays - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Resistance: A Technical Guide to the Structure and Function of the MecA Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, largely due to its acquisition of the mecA gene. This gene encodes a specialized penicillin-binding protein, PBP2a (also known as MecA), which is the primary determinant of resistance to nearly all β-lactam antibiotics. Understanding the intricate structure and function of PBP2a, along with its regulatory mechanisms, is paramount for the development of novel therapeutic strategies to combat MRSA infections. This technical guide provides an in-depth exploration of the MecA protein, its regulation, and the experimental methodologies used for its characterization.

I. The Structure of MecA (PBP2a)

The mature PBP2a protein is a 76 kDa enzyme that belongs to the family of high-molecular-weight penicillin-binding proteins.[1] Its structure is characterized by two principal domains: a C-terminal transpeptidase domain and an N-terminal non-penicillin-binding domain.[2] A transmembrane anchor at the N-terminus tethers the protein to the bacterial cell membrane.[2]

A. Transpeptidase Domain: This domain houses the active site responsible for the transpeptidation reaction, a crucial step in the synthesis of the bacterial cell wall's peptidoglycan layer. The active site contains a critical serine residue that is the target of β-lactam antibiotics.[3]

B. Non-Penicillin-Binding Domain (Allosteric Domain): Located approximately 60 Å from the active site, this domain plays a crucial role in regulating the activity of the transpeptidase domain through an allosteric mechanism.[2][4] Binding of peptidoglycan fragments or certain β-lactam antibiotics, such as ceftaroline, to this allosteric site induces a conformational change that opens the active site, making it accessible to its substrate.[2][4]

The crystal structure of PBP2a has been resolved in various states, providing valuable insights into its mechanism of action. Key PDB entries include:

-

1VQQ: Apo form of soluble PBP2a.[2]

-

3ZG5: PBP2a in complex with a peptidoglycan fragment at the allosteric site.[4]

-

5M18: PBP2a in complex with cefepime at the allosteric site.[5]

II. The Function and Mechanism of MecA-Mediated Resistance

The primary function of PBP2a is to maintain cell wall synthesis in the presence of β-lactam antibiotics.[6] Native PBPs of S. aureus are readily acylated and inactivated by these antibiotics, leading to cell lysis. However, the active site of PBP2a has a very low affinity for most β-lactams, allowing it to continue its transpeptidase activity and ensure the integrity of the cell wall.[3] This low affinity is a result of a closed active site that only opens upon allosteric activation.[2]

The resistance conferred by MecA is not absolute and can be influenced by the genetic background of the S. aureus strain.[7] The expression level of mecA and the presence of other genetic factors that regulate cell wall synthesis can modulate the level of β-lactam resistance.[7]

Quantitative Data on PBP2a Kinetics and Binding Affinities

The low affinity of PBP2a for β-lactam antibiotics has been quantified through kinetic studies. The following table summarizes key kinetic parameters for the interaction of PBP2a with various β-lactams.

| β-Lactam Antibiotic | IC50 (μg/mL) |

| Ceftaroline | <1 |

| Ceftobiprole | <1 |

| Oxacillin | 340 ± 30 |

| Cefoxitin | 245 ± 27 |

IC50 values represent the concentration of the antibiotic required to inhibit 50% of PBP2a activity.

III. Regulation of mecA Expression: The MecR1-MecI Signaling Pathway

The expression of the mecA gene is tightly controlled by a two-component regulatory system encoded by genes located upstream of mecA: mecR1 and mecI.[8]

-

MecR1: This protein is a transmembrane sensor-transducer. Its extracellular domain senses the presence of β-lactam antibiotics, while its intracellular domain possesses metalloprotease activity.[9]

-

MecI: This protein is a transcriptional repressor that binds to the operator region of the mecA gene, preventing its transcription in the absence of an inducer.[9]

The signaling cascade is initiated upon exposure to β-lactam antibiotics:

-

β-lactam antibiotics bind to the extracellular sensor domain of MecR1.[9]

-

This binding event triggers a conformational change in MecR1, leading to the autocatalytic cleavage and activation of its intracellular metalloprotease domain.[9]

-

The activated MecR1 then cleaves the MecI repressor.[9]

-

Cleavage of MecI leads to its dissociation from the mecA operator, allowing for the transcription of the mecA gene and subsequent production of PBP2a.[9]

This regulatory system allows S. aureus to express high levels of PBP2a only when challenged with β-lactam antibiotics, conserving cellular resources.

Signaling Pathway Diagram

Caption: The MecR1-MecI signaling pathway for mecA gene induction.

IV. Experimental Protocols

A. Detection of the mecA Gene by Polymerase Chain Reaction (PCR)

PCR is the gold standard for the definitive identification of MRSA.[10]

1. DNA Extraction:

-

Bacterial colonies are lysed using enzymatic or mechanical methods to release genomic DNA. Commercial kits are widely available for efficient DNA extraction.

2. PCR Amplification:

-

Primers: A variety of primer sets targeting different regions of the mecA gene have been published. A commonly used primer pair is:

-

Forward Primer: 5'-AAAATCGATGGTAAAGGTTGGC-3'

-

Reverse Primer: 5'-AGTTCTGGAGTACCGGATTTGC-3'[11]

-

-

Reaction Mixture: A typical PCR reaction mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Cycling Conditions:

-

Initial Denaturation: 94°C for 4 minutes

-

30 Cycles of:

-

Denaturation: 94°C for 45 seconds

-

Annealing: 50°C for 45 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 3 minutes

-

3. Detection of Amplicon:

-

The PCR product is visualized by agarose gel electrophoresis. The presence of a band of the expected size (e.g., 310 bp for the primers listed above) indicates the presence of the mecA gene.

B. Expression and Purification of Recombinant PBP2a

The production of purified PBP2a is essential for structural and functional studies.

1. Cloning:

-

The mecA gene, often truncated to remove the N-terminal transmembrane domain, is amplified by PCR and cloned into an expression vector (e.g., pET vectors) containing a purification tag (e.g., His-tag).

2. Expression:

-

The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Purification:

-

Cell Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is applied to a chromatography resin that specifically binds the purification tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

Further Purification: Additional chromatography steps, such as ion exchange or size-exclusion chromatography, may be necessary to achieve high purity.[12]

C. Methicillin Susceptibility Testing: Cefoxitin Disk Diffusion

The cefoxitin disk diffusion test is a reliable phenotypic method for inferring the presence of mecA-mediated resistance.

1. Inoculum Preparation:

-

A suspension of the S. aureus isolate is prepared in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation:

-

A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

3. Disk Application:

-

A 30 µg cefoxitin disk is placed on the inoculated agar surface.[13]

4. Incubation:

-

The plate is incubated at 35°C for 16-18 hours.

5. Interpretation:

-

The diameter of the zone of inhibition around the cefoxitin disk is measured. For S. aureus, a zone size of ≤ 21 mm is interpreted as resistant (indicative of MRSA).[13]

Experimental Workflow: MRSA Identification from a Clinical Sample

Caption: A typical workflow for the identification and confirmation of MRSA from a clinical sample.

V. Conclusion

The MecA protein is a cornerstone of methicillin resistance in Staphylococcus aureus. Its unique structural features, particularly the allosterically regulated active site, enable it to function in the presence of β-lactam antibiotics. The intricate MecR1-MecI signaling pathway provides a sophisticated mechanism for the induction of mecA expression. A thorough understanding of these molecular details, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel anti-MRSA strategies. Future research may focus on targeting the allosteric site of PBP2a or disrupting the MecR1-MecI regulatory switch to restore the efficacy of existing β-lactam antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. mecA - Wikipedia [en.wikipedia.org]

- 7. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.uprm.edu [academic.uprm.edu]

- 10. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

Whitepaper: Discovery of Novel Inhibitors of the MecA Pathway in Methicillin-Resistant Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, primarily due to its resistance to β-lactam antibiotics. This resistance is conferred by the mecA gene, which encodes the Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a has a low affinity for β-lactams, allowing bacterial cell wall synthesis to proceed even in the presence of these antibiotics.[3] The expression of mecA is tightly regulated by a signaling pathway that can be targeted for therapeutic intervention. This document provides a technical guide on the discovery of novel inhibitors targeting the MecA pathway, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biological and experimental processes. The urgent need for alternative treatments to combat MRSA infections underscores the importance of exploring new therapeutic avenues, including the use of natural compounds and repurposed drugs.[4][5]

The MecA Signaling Pathway and Mechanism of Resistance

The cornerstone of methicillin resistance in S. aureus is the mecA gene, located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][6]

The Role of Penicillin-Binding Protein 2a (PBP2a)

The mecA gene encodes PBP2a, a transpeptidase that is essential for the synthesis of the bacterial cell wall.[1] Unlike native PBPs, PBP2a possesses a low binding affinity for β-lactam antibiotics.[3] This allows it to continue functioning and cross-linking peptidoglycan, thereby enabling cell wall construction and bacterial survival in the presence of otherwise lethal concentrations of these drugs.[3]

The MecR1-MecI Regulatory System

The transcription of the mecA gene is classically controlled by a signal transduction pathway involving two proteins: MecR1, a transmembrane sensor, and MecI, a transcriptional repressor.[3]

-

In the absence of β-lactams: The MecI repressor protein binds to the operator region of the mecA gene, blocking its transcription.

-

In the presence of β-lactams: The antibiotic binds to the MecR1 sensor protein. This binding event triggers a proteolytic cascade that leads to the degradation of the MecI repressor. With the repressor removed, the mecA gene is de-repressed, leading to the transcription and translation of PBP2a and the expression of resistance.[3]

It is noteworthy that many contemporary MRSA strains possess a defective MecR1-MecI pathway and instead utilize the BlaR1-BlaI regulatory pathway, which is modulated by a serine/threonine kinase (Stk1) and phosphatase (Stp1) system, to control mecA expression.[7]

Novel Inhibitors of the MecA Pathway

The search for new anti-MRSA agents has led to the investigation of compounds that can inhibit the MecA pathway, either by suppressing mecA gene expression or by directly inhibiting the PBP2a protein.

Natural Bioactive Compounds

Several natural compounds have demonstrated the ability to modulate the MecA pathway, highlighting their potential as adjuncts to conventional antibiotic therapy.[2]

| Compound | Target | Key Quantitative Data | Source Organism / Class | Reference |

| Curcumin | mecA gene expression | MIC: 125 µg/mL; Completely suppressed mecA expression in isolate VITKV39. | Curcuma longa (Turmeric) | [2] |

| Eugenol | mecA gene expression | MIC: 250 µg/mL; Reduced mecA expression to 0.01 in isolate VITKV32. | Syzygium aromaticum (Clove) | [2] |

| Limonin | MecA protein (PBP2a) | Strong binding affinity demonstrated in silico. | Vepris glomerata (Citrus) | [4] |

Repurposed Approved Drugs (In Silico Screening)

Computational screening of existing drug libraries offers a rapid path to identifying potential MecA inhibitors.[5][8] Molecular docking studies have predicted strong binding affinities between PBP2a and several FDA-approved drugs.[9]

| Drug | Drug Class | Predicted Binding Affinity (Vina Score) | Reference |

| Cefoperazone | Cephalosporin Antibiotic | -8.5 or below | [5][9] |

| Mezlocillin | Penicillin Antibiotic | -8.5 or below | [5][9] |

| Cefpiramide | Cephalosporin Antibiotic | -8.5 or below | [5][9] |

| Ceftolozane | Cephalosporin Antibiotic | -8.5 or below | [5][9] |

| Carindacillin | Penicillin Antibiotic | -8.5 or below | [5][9] |

| Piperacillin | Penicillin Antibiotic | -8.5 or below | [5][9] |

| Ertapenem | Carbapenem Antibiotic | -8.5 or below | [5][9] |

| Afamelanotide | Melanocortin Receptor Agonist | Strong binding affinity | [5][8] |

Key Experimental Protocols

The discovery and validation of MecA pathway inhibitors rely on a series of standardized molecular and microbiological techniques.

Protocol: Antimicrobial Susceptibility Testing (AST)

This protocol is used to determine the effectiveness of a compound against a bacterial isolate.

-

Inoculum Preparation: Prepare a pure culture of the MRSA isolate in a nutrient broth and incubate for 24 hours at 37°C. Dilute the culture with a 0.85% saline solution to match the turbidity of a 0.5 McFarland standard.[10]

-

Plate Inoculation: Uniformly streak the standardized bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[10]

-

Compound Application:

-

Disk Diffusion: Place paper discs impregnated with a known concentration of the test compound (e.g., Cefoxitin 30 µg) onto the agar surface.[10]

-

Well Diffusion: Punch wells into the agar using a sterile borer and add a defined volume of the test compound solution (e.g., plant extract) into the wells.[2]

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around the disc or well. A larger zone indicates greater susceptibility.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum (prepared as in 4.1.1) to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Data Analysis: Determine the MIC by visual inspection for the lowest compound concentration at which no turbidity (bacterial growth) is observed.[2]

Protocol: Gene Expression Analysis by qRT-PCR

This protocol quantifies the effect of a compound on mecA gene expression.

-

Treatment: Culture MRSA isolates with and without a sub-lethal concentration (e.g., ½ MIC) of the test compound.

-

RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform real-time PCR using specific primers for the mecA gene and a housekeeping gene (e.g., 16S rRNA for normalization).[2] A typical reaction master mix includes PCR buffer, polymerase, MgCl₂, dNTPs, primers, and the cDNA template.[10]

-

Data Analysis: Calculate the relative expression of the mecA gene in treated versus untreated samples using the 2-ΔΔCt method.[2] A significant decrease in the calculated value indicates downregulation of the gene.

Conclusion and Future Directions

The targeting of the MecA pathway presents a promising strategy to combat the public health crisis of MRSA. Both natural products like curcumin and eugenol, and repurposed drugs identified through computational screening, have shown potential as inhibitors.[2][5] The data summarized herein provides a foundation for further investigation. The logical next steps involve progressing from in silico and in vitro successes to more complex validation models.

Future work should focus on:

-

In Vitro Synergy Testing: Evaluating whether these novel inhibitors can restore the efficacy of β-lactam antibiotics when used in combination.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between the identified inhibitors and their targets (PBP2a or the mecA regulatory machinery).

-

In Vivo Efficacy: Testing the most promising compounds in animal models of MRSA infection to assess their therapeutic potential in a biological system.

-

Lead Optimization: For novel chemical scaffolds, employing medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

By systematically advancing these candidate inhibitors through the drug development pipeline, it may be possible to develop new and effective treatments that can overcome MecA-mediated resistance and restore the clinical utility of β-lactam antibiotics against MRSA.

References

- 1. mecA - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Targeted inhibition of mecA and agrA genes in clinical MRSA isolates by natural bioactive compounds [frontiersin.org]

- 3. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Natural Inhibitors of MRSA ABC Transporters and MecA Identified Through In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Screening of Approved Drugs for Inhibition of the Antibiotic Resistance Gene mecA in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel mechanism of mecA expression in Staphylococcus aureus | National Agricultural Library [nal.usda.gov]

- 8. Computational Screening of Approved Drugs for Inhibition of the Antibiotic Resistance Gene mecA in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Screening of Approved Drugs for Inhibition of the Antibiotic Resistance Gene mecA in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains [mdpi.com]

- 10. Molecular detection of mecA gene from methicillin-resistant Staphylococcus aureus isolated from clinical and environmental samples and its potential inhibition by phytochemicals using in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Binding Sites of the MecA Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MecA protein is a crucial determinant of antibiotic resistance in various pathogenic bacteria and a key regulatory protein in others. In methicillin-resistant Staphylococcus aureus (MRSA), the mecA gene encodes a modified penicillin-binding protein (PBP), PBP2a, which confers resistance to β-lactam antibiotics. In other bacteria, such as Streptococcus mutans, MecA functions as an adaptor protein, modulating cellular processes like genetic competence and stress response through interactions with the Clp protease system. Understanding the specific binding sites and interactions of the MecA protein is paramount for the development of novel therapeutic strategies to combat antibiotic resistance and control bacterial physiology. This technical guide provides an in-depth exploration of the binding sites of the MecA protein, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. MecA in Staphylococcus aureus: The Basis of Methicillin Resistance

In MRSA, the mecA gene product, PBP2a, is a transpeptidase that exhibits a low affinity for β-lactam antibiotics.[1] This allows the bacterium to continue cell wall synthesis even in the presence of these drugs. The expression of mecA is tightly regulated by the MecI repressor and the MecR1 signal transducer.

PBP2a Binding Site for β-Lactam Antibiotics

The active site of PBP2a is the primary binding site for β-lactam antibiotics. However, due to structural differences compared to other PBPs, the acylation of the active site by β-lactams is inefficient, leading to resistance.

The binding of β-lactam antibiotics to PBP2a has been characterized by determining the dissociation constant (Kd) and the concentration required for 50% inhibition (IC50).

| β-Lactam Antibiotic | Dissociation Constant (Kd) | IC50 | Organism/System | Reference |

| Benzylpenicillin | 13.3 mM | - | E. coli expressing PBP2a | [2] |

| Methicillin | 16.9 mM | - | E. coli expressing PBP2a | [2] |

| Cephalosporin Compound 1 | 0.22 mM | - | E. coli expressing PBP2a* | [2] |

| Oxacillin | - | 340 ± 30 µg/ml | Purified PBP2a | [3] |

| Cefoxitin | - | 245 ± 27 µg/ml | Purified PBP2a | [3] |

| Meropenem | Apparent Ki = 480 ± 70 µM | - | GST-PBP2a | [4] |

PBP2a refers to a truncated, soluble form of the protein.

MecI Repressor Binding Site on the mecA Operator

The transcription of the mecA gene is negatively regulated by the MecI repressor, which binds to a specific operator sequence in the promoter region of mecA.[5] This binding blocks transcription until the protein is induced in the presence of β-lactams. The MecI binding site is a 30-bp palindrome that encompasses the -10 region of the mecA promoter and the -35 region of the divergently transcribed mecR1 gene.[5] The crystal structure of MecI in complex with its operator DNA reveals that the dimeric repressor binds to both sides of the DNA dyad, which contains the conserved TACA/TGTA sequences.[3][6]

II. MecA in Streptococcus mutans: A Multifunctional Adaptor Protein

In Streptococcus mutans, MecA does not confer antibiotic resistance but acts as an adaptor protein for the ClpCP ATP-dependent protease. It is involved in regulating genetic competence, biofilm formation, and stress responses by targeting specific proteins for degradation.[2][7]

MecA Binding Partners in the Clp Proteolytic Pathway

MecA interacts with several proteins to carry out its function. These interactions have been identified through various methods, including affinity pull-down assays and bacterial two-hybrid systems.[2][7]

| Binding Partner | Function | Experimental Evidence |

| ClpC | AAA+ ATPase component of the Clp protease complex. | Affinity pull-down, Bacterial two-hybrid[2][8] |

| ClpX | AAA+ ATPase component of the Clp protease complex. | Affinity pull-down, Bacterial two-hybrid[2] |

| ClpE | AAA+ ATPase component of the Clp protease complex. | Affinity pull-down, Bacterial two-hybrid[2] |

| SigX (ComX) | Alternative sigma factor, master regulator of genetic competence. | Bacterial two-hybrid[8] |

| CcpA | Carbon catabolite protein A, a global transcriptional regulator. | Affinity pull-down, Bacterial two-hybrid[2] |

While extensive quantitative data on the binding affinities (Kd values) for these interactions are not widely available, the formation of a ternary SigX-MecA-ClpC complex is a critical step in the degradation of SigX, thereby controlling genetic competence.[2][7]

III. Experimental Protocols

Determination of PBP2a-β-Lactam Binding Affinity

This protocol is based on a microtiter plate-based assay for screening inhibitors of PBP2a.[4]

Materials:

-

Purified, N-terminally tagged (e.g., GST- or His-tagged) soluble PBP2a

-

β-lactam antibiotics to be tested

-

Biotinylated β-lactam probe (e.g., BIO-AMP or BIO-CEPH)

-

Streptavidin-coated microtiter plates

-

HRP-conjugated anti-tag antibody (e.g., anti-GST)

-

HRP substrate (e.g., TMB)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., wash buffer with 1% BSA)

Procedure:

-

Coat Plates: Coat streptavidin-coated microtiter plates with the biotinylated β-lactam probe. Incubate and then wash to remove unbound probe.

-

Block: Block the remaining binding sites on the wells with blocking buffer.

-

PBP2a Binding: Add a fixed concentration of purified tagged PBP2a to the wells. Incubate to allow binding to the immobilized probe. Wash to remove unbound PBP2a.

-

Competition Assay (for IC50 determination):

-

Pre-incubate a fixed concentration of PBP2a with varying concentrations of the test β-lactam antibiotic in solution.

-

Add the PBP2a/test-lactam mixture to the probe-coated and blocked wells.

-

Incubate to allow unbound PBP2a to bind to the immobilized probe.

-

-

Detection:

-

Wash the wells to remove unbound proteins.

-

Add HRP-conjugated anti-tag antibody and incubate.

-

Wash thoroughly to remove unbound antibody.

-

Add HRP substrate and incubate for color development.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

-

Data Analysis: The amount of PBP2a bound to the plate is inversely proportional to the inhibitory activity of the test β-lactam. Plot the absorbance against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50.

DNase I Footprinting Assay for MecI-Operator Binding

This protocol is synthesized from general DNase I footprinting methods and information on the MecI-mecA operator interaction.[5][9][10]

Materials:

-

Purified MecI repressor protein

-

A DNA fragment (~150-200 bp) containing the mecA promoter/operator region, radioactively labeled at one 5' end.

-

DNase I

-

DNase I dilution buffer

-

Binding buffer (containing appropriate salts, buffer, and a non-specific competitor DNA like sheared salmon sperm DNA)

-

Stop solution (containing EDTA, SDS, and proteinase K)

-

Sequencing gel apparatus and reagents

-

Maxam-Gilbert sequencing ladders (G+A) for the same DNA fragment (as markers)

Procedure:

-

Probe Preparation: Prepare a high-specific-activity, end-labeled DNA probe of the mecA operator region.

-

Binding Reaction: In a microcentrifuge tube, set up the binding reaction by mixing the labeled probe with increasing concentrations of purified MecI protein in the binding buffer. Include a control reaction with no MecI. Incubate at room temperature to allow binding to reach equilibrium.

-

DNase I Digestion: Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short, defined time (e.g., 1-2 minutes) to achieve partial digestion.

-

Stop Reaction: Terminate the digestion by adding the stop solution. The EDTA chelates Mg2+ required for DNase I activity, and proteinase K digests the proteins.

-

DNA Purification: Purify the DNA fragments from the reaction mixture, typically by phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis: Resuspend the DNA pellets in loading buffer and run the samples on a high-resolution denaturing polyacrylamide (sequencing) gel. Also, load the Maxam-Gilbert sequencing ladders.

-

Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen. The region where MecI was bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the no-protein control lane.

Bacterial Two-Hybrid (B2H) Assay for MecA Protein-Protein Interactions

This protocol is based on the BACTH system used to identify MecA interactors in S. mutans.[1][2]

Materials:

-

E. coli reporter strain (e.g., BTH101, deficient in adenylate cyclase)

-

Two compatible plasmids, one encoding the T25 fragment of adenylate cyclase and the other encoding the T18 fragment (e.g., pKT25 and pUT18C).

-

Genes of interest (e.g., mecA and a putative binding partner)

-

Restriction enzymes, DNA ligase, and other standard molecular biology reagents.

-

LB agar plates containing appropriate antibiotics, X-Gal, and IPTG.

Procedure:

-

Plasmid Construction: Clone the mecA gene in-frame with one of the adenylate cyclase fragments (e.g., T25) and the gene for the putative interacting protein in-frame with the other fragment (e.g., T18). Create fusion constructs in both orientations (N- and C-terminal fusions) to avoid potential steric hindrance.

-

Transformation: Co-transform the E. coli reporter strain with a pair of plasmids (one T25 fusion and one T18 fusion). As controls, co-transform with empty vectors or non-interacting protein fusions.

-

Screening for Interaction: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection, X-Gal (a chromogenic substrate for β-galactosidase), and IPTG (to induce expression of the fusion proteins, if necessary).

-

Analysis: Incubate the plates at 30°C for 24-48 hours. A positive interaction between the two fusion proteins will reconstitute the adenylate cyclase activity, leading to cAMP production. cAMP then activates the expression of the lacZ reporter gene, resulting in blue colonies on the X-Gal plates. The intensity of the blue color can be indicative of the strength of the interaction. Non-interacting controls should result in white or pale colonies.

Affinity Pull-Down/Co-Immunoprecipitation Assay

This protocol outlines a general workflow for identifying MecA's binding partners.[2][9]

Materials:

-

S. mutans strain expressing a tagged version of MecA (e.g., FLAG- or HA-tagged)

-

Lysis buffer (with protease inhibitors)

-

Affinity resin (e.g., anti-FLAG M2 affinity gel) or Protein A/G beads and a specific antibody against the tag.

-

Wash buffer

-

Elution buffer (e.g., containing the FLAG peptide) or low pH glycine buffer.

-

SDS-PAGE and Western blotting reagents or Mass Spectrometry facility.

Procedure:

-

Cell Culture and Lysis: Grow the S. mutans strain expressing the tagged MecA to mid-log phase. Harvest the cells and lyse them using mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

Immunoprecipitation/Pull-down:

-

Incubate the clarified lysate with the affinity resin (or antibody-bead complex) for several hours at 4°C with gentle rotation.

-

As a negative control, use a lysate from a wild-type strain (without the tagged protein) or beads alone.

-

-

Washing: Pellet the resin/beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the resin. This can be done by competitive elution with a peptide corresponding to the tag, by changing the pH, or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with antibodies against suspected interacting partners. For a comprehensive identification of binding partners, the eluate can be subjected to mass spectrometry analysis.[9]

IV. Signaling Pathways and Logical Relationships

Regulation of mecA Expression in S. aureus

The expression of the mecA gene is controlled by the MecR1 and MecI proteins. In the absence of a β-lactam antibiotic, the MecI repressor is bound to the mecA operator, preventing transcription. When a β-lactam is present, it is sensed by MecR1, which initiates a signaling cascade leading to the cleavage and inactivation of MecI, thus allowing mecA transcription.

References

- 1. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MecA in Streptococcus mutans is a multi-functional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the MecI repressor from Staphylococcus aureus in complex with the cognate DNA operator of mec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the MecI repressor from Staphylococcus aureus in complex with the cognate DNA operator of mec - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MecA in Streptococcus mutans is a multi-functional protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Dynamics of the MecA-ClpC Complex: A TYPE II AAA+ PROTEIN UNFOLDING MACHINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fredhutch.org [fredhutch.org]

- 10. DNase I footprinting [gene.mie-u.ac.jp]

The Regulation of mecA Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the expression of the mecA gene, the primary determinant of methicillin resistance in Staphylococcus aureus. The guide details the key regulatory players, their intricate interactions, and the experimental protocols used to investigate these processes.

Core Regulatory Network of mecA Expression

The expression of mecA, which encodes the low-affinity penicillin-binding protein 2a (PBP2a), is tightly controlled by a sophisticated network of regulatory proteins. This network ensures that mecA is expressed in the presence of β-lactam antibiotics, allowing the bacterium to survive and proliferate. The primary regulators are encoded by the mec and bla operons.

The mec Regulatory System: MecI, MecR1, and MecR2

The canonical regulation of mecA is governed by the mecI-mecR1-mecA locus. More recently, a third component, mecR2, has been identified as a crucial element in this pathway.[1][2][3]

-

MecI: A transcriptional repressor that binds to the promoter-operator region of mecA, preventing its transcription in the absence of an inducing signal.[4] MecI and its homologue BlaI bind to identical DNA sequences.[4]

-

MecR1: A transmembrane sensor-transducer protein. Its extracellular domain detects the presence of β-lactam antibiotics. Upon binding a β-lactam, MecR1 undergoes a conformational change, leading to a series of proteolytic cleavages. This initiates a signal transduction cascade that ultimately results in the inactivation of MecI.[4]

-

MecR2: An anti-repressor that plays a vital role in the full induction of mecA expression. MecR2 directly interacts with MecI, destabilizing its binding to the mecA promoter. This action facilitates the proteolytic cleavage of MecI, thereby amplifying the induction signal.[1][2][3] The induction of mecA by MecR1 alone is considered inefficient, and MecR2 is essential to compensate for this, enabling robust resistance.[1][2]

The bla Regulatory System and Cross-Regulation

The bla operon, responsible for β-lactamase production, shares significant homology with the mec system and plays a critical role in mecA regulation.

-

BlaI: A repressor homologous to MecI, which can also bind to the mecA operator and repress its transcription.[4][5]

-

BlaR1: A sensor-transducer homologous to MecR1.

The two systems exhibit cross-regulation, where BlaI can repress mecA and MecI can repress blaZ (the β-lactamase gene).[5] This interplay is crucial, especially in strains where mecI is mutated or absent, as blaI can still provide regulatory control over mecA expression.[5]

Signaling Pathway of mecA Induction

The induction of mecA expression is a multi-step process initiated by the presence of a β-lactam antibiotic.

Caption: The mecA induction signaling pathway.

In the absence of β-lactams, MecI dimers bind to the mecA operator, blocking transcription.[4] When a β-lactam antibiotic is present, it binds to the extracellular sensor domain of MecR1. This triggers a conformational change and autoproteolytic cleavage of MecR1, activating its cytoplasmic metalloprotease domain.[6] The activated MecR1 then initiates the cleavage of MecI.[4] Simultaneously, MecR2 interacts directly with MecI, destabilizing its binding to the promoter and making it more susceptible to proteolytic inactivation by cytoplasmic proteases.[1][2][3][6] The cleavage of MecI prevents it from binding to the operator, leading to the derepression of mecA and the subsequent transcription and translation of PBP2a.[6]

Quantitative Analysis of mecA Expression

The expression level of mecA is influenced by the genetic background of the S. aureus strain, particularly the presence and functionality of the mecI and blaI repressors. The following table summarizes quantitative data on mecA transcription from various studies.

| Genetic Background | Condition | Fold Change in mecA mRNA | Reference |

| Wild-type (mecI+, blaI+) | Uninduced | Baseline | [7] |

| Wild-type (mecI+, blaI+) | Induced (Oxacillin) | >2-fold increase | [7] |

| ΔmecI, blaI+ | Uninduced | ~6.3-fold higher than wild-type | [7] |

| mecI nonsense mutation, blaI+ | Uninduced | ~5.3-fold higher than wild-type | [7] |

| mecI+, blaI- | Uninduced | 10- to 25-fold less repression than lab strains | [1] |

| mecC expressing strain | Induced (Oxacillin) | ~100-fold increase in mecC transcription | [4] |

| ΔarlRS in USA300 | Uninduced | No obvious change | [8] |

| Auxiliary mutants (RUSA239, RUSA262) | Induced (Mupirocin) | At most 2-fold increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of mecA expression.

β-Lactamase Induction and Activity Assay (Nitrocefin Assay)

This assay measures the production of β-lactamase, which is often co-regulated with mecA.

I. Induction of β-Lactamase Production

-

Inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with an overnight culture of the S. aureus strain of interest to an OD600 of ~0.05.

-

Grow the culture at 37°C with shaking to an OD600 of 0.3-0.5.

-

Add a sub-inhibitory concentration of a β-lactam antibiotic (e.g., oxacillin at 0.3 µg/ml) to induce β-lactamase expression.[7] Include an uninduced control culture.

-

Continue to incubate the cultures for an additional 2-3 hours.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

II. Preparation of Cell Lysate

-

Resuspend the washed cell pellet in a small volume of lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysostaphin at 100 µg/ml).

-

Incubate at 37°C for 30-60 minutes to allow for cell wall degradation.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the crude protein extract.

III. Nitrocefin Assay

-

Prepare a working solution of nitrocefin (a chromogenic cephalosporin) in PBS (typically 0.5-1.0 mg/ml).[5]

-

In a 96-well microplate, add a defined volume of the cell lysate to each well.

-

Add the nitrocefin working solution to each well to initiate the reaction.

-

Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of color change from yellow to red is proportional to the β-lactamase activity.

-

Calculate the specific activity of β-lactamase, normalizing to the total protein concentration of the lysate.

Caption: Workflow for the Nitrocefin-based β-lactamase activity assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of repressor proteins like MecI and BlaI to the mecA promoter-operator DNA.

I. Preparation of DNA Probe

-

Synthesize complementary oligonucleotides corresponding to the mecA promoter-operator region.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the 5' end of the probe with [γ-32P]ATP using T4 polynucleotide kinase or use a non-radioactive labeling method (e.g., biotin or fluorescent dyes).

-

Purify the labeled probe to remove unincorporated label.

II. Protein-DNA Binding Reaction

-

Purify the repressor protein (e.g., His-tagged MecI) using affinity chromatography.

-

In a microcentrifuge tube, combine the purified repressor protein at various concentrations with a constant amount of the labeled DNA probe.

-

Add a non-specific competitor DNA (e.g., poly(dI-dC)) to the reaction mixture to minimize non-specific binding.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

III. Electrophoresis and Detection

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

After electrophoresis, transfer the gel to a solid support (e.g., nitrocellulose membrane).

-

Detect the labeled DNA probe by autoradiography (for 32P-labeled probes) or by appropriate imaging techniques for non-radioactive labels. A "shifted" band indicates the formation of a protein-DNA complex.

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Quantitative Real-Time PCR (qRT-PCR) for mecA Expression

qRT-PCR is a sensitive method to quantify the levels of mecA mRNA.

I. RNA Extraction and cDNA Synthesis

-

Grow S. aureus cultures under the desired conditions (e.g., with and without a β-lactam inducer).

-

Harvest the cells and extract total RNA using a commercial kit or a standard protocol involving cell lysis and purification.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

II. Real-Time PCR

-

Design or obtain validated primers and a probe specific for the mecA gene. Also, select a suitable housekeeping gene for normalization (e.g., 16S rRNA).

-

Prepare the real-time PCR reaction mixture containing cDNA template, mecA-specific primers and probe, and a suitable PCR master mix.

-

Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

-

Collect fluorescence data at each cycle.

III. Data Analysis

-

Determine the cycle threshold (Ct) values for mecA and the housekeeping gene in each sample.

-

Calculate the relative expression of mecA using the ΔΔCt method, normalizing the mecA Ct values to the housekeeping gene Ct values and comparing the treated samples to the untreated control.

Conclusion

The regulation of mecA gene expression is a complex and finely tuned process involving multiple layers of control. The interplay between the mec and bla regulatory systems, particularly the recently elucidated role of MecR2, provides a detailed picture of how S. aureus modulates its resistance to β-lactam antibiotics. A thorough understanding of these regulatory networks is essential for the development of novel therapeutic strategies to combat methicillin-resistant S. aureus infections. The experimental protocols outlined in this guide provide the necessary tools for researchers to further investigate this critical area of antibiotic resistance.

References

- 1. Quantitation of mecA Transcription in Oxacillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein preparation and Western blotting [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. The mecA Homolog mecC Confers Resistance against β-Lactams in Staphylococcus aureus Irrespective of the Genetic Strain Background - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Biochemical and Biophysical Characterization of MecA (PBP2a): A Technical Guide for Drug Development

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, primarily due to its resistance to β-lactam antibiotics. This resistance is conferred by the mecA gene, which encodes Penicillin-Binding Protein 2a (PBP2a). PBP2a is a specialized transpeptidase that, unlike other native PBPs, exhibits a very low affinity for β-lactam antibiotics, allowing it to continue bacterial cell wall synthesis even in their presence. Understanding the detailed biochemical and biophysical properties of PBP2a is paramount for the development of novel therapeutics to combat MRSA. This technical guide provides an in-depth overview of the structure, function, and regulation of PBP2a, supplemented with detailed experimental protocols for its characterization and quantitative data to support research and drug development efforts.

Introduction